molecular formula C20H25N3O2 B2684965 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide CAS No. 1795416-32-8

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide

Cat. No. B2684965
CAS RN: 1795416-32-8
M. Wt: 339.439
InChI Key: CPBPVJUDRGJRKH-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.439. The purity is usually 95%.
The exact mass of the compound N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds play a critical role in the development of pharmaceuticals, agrochemicals, and materials science. The methodologies for synthesizing tetrahydrobenzo[b]pyrans and pyrazole derivatives, as outlined in several studies, demonstrate the ongoing interest in developing efficient, environmentally friendly, and versatile synthetic routes for heterocyclic compounds.

  • A study by Mohammadi Ziarani et al. (2011) presented an efficient synthesis of tetrahydrobenzo[b]pyran derivatives using sulfonic acid functionalized silica as a catalyst, showcasing an example of green chemistry in the synthesis of heterocyclic compounds (Mohammadi Ziarani, Abbasi, Badiei, & Aslani, 2011).

  • Research by Maleki and Ashrafi (2014) detailed the use of nano α-Al2O3 supported ammonium dihydrogen phosphate as a novel and heterogeneous catalyst for the one-pot synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, illustrating the application of nanomaterials in heterocyclic synthesis (Maleki & Ashrafi, 2014).

Catalysis in Organic Synthesis

The role of catalysts in organic synthesis, especially in the formation of heterocyclic compounds, is crucial for enhancing reaction rates, improving yields, and allowing for more selective processes.

  • A study highlighted the use of methylene blue as a photo-redox catalyst for the development of tetrahydrobenzo[b]pyran scaffolds via a single-electron transfer/energy transfer mechanism. This work underscores the importance of photochemical methods in modern organic synthesis, providing a sustainable and efficient approach to heterocyclic chemistry (Mohamadpour, 2022).

Green Chemistry and Sustainable Approaches

The adoption of green chemistry principles is evident in the synthesis of heterocyclic compounds, aiming to reduce the environmental impact of chemical processes.

  • The utilization of starch solution as a catalyst for the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, as reported by Hazeri et al. (2014), demonstrates an approach to more sustainable and eco-friendly synthetic methods in the field of heterocyclic chemistry (Hazeri, Maghsoodlou, Mir, Kangani, Saravani, & Molashahi, 2014).

properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-14-6-2-5-9-16(14)20(24)21-12-18-17-13-25-11-10-19(17)23(22-18)15-7-3-4-8-15/h2,5-6,9,15H,3-4,7-8,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBPVJUDRGJRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NN(C3=C2COCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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